molecular formula C24H23ClN4O2 B11067218 N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B11067218
M. Wt: 434.9 g/mol
InChI Key: WVEKIBXWYPCCJL-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that features a benzoyl group, a chlorophenyl group, a pyridinyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoyl Chloride Intermediate: Reacting benzoic acid with thionyl chloride to form benzoyl chloride.

    Nucleophilic Substitution: Reacting benzoyl chloride with 4-chloroaniline to form N-(2-benzoyl-4-chlorophenyl)amine.

    Formation of the Piperazine Derivative: Reacting the amine with 2-chloropyridine and piperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl or pyridinyl groups.

    Reduction: Reduction reactions might target the carbonyl group in the benzoyl moiety.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biology: As a tool for studying receptor-ligand interactions and signal transduction pathways.

    Industry: In the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE would depend on its specific biological target. For example, if it acts as a receptor antagonist, it might bind to a receptor and block the binding of endogenous ligands, thereby inhibiting signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE: can be compared with other benzoyl or piperazine derivatives.

    N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE: can be compared with other compounds containing pyridinyl groups.

Uniqueness

The uniqueness of N-(2-BENZOYL-4-CHLOROPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or physical properties.

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C24H23ClN4O2/c25-19-9-10-21(20(16-19)24(31)18-6-2-1-3-7-18)27-23(30)17-28-12-14-29(15-13-28)22-8-4-5-11-26-22/h1-11,16H,12-15,17H2,(H,27,30)

InChI Key

WVEKIBXWYPCCJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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